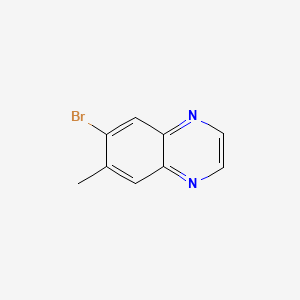

6-Bromo-7-methylquinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-7-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEDWTAFUPBYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646504-80-5 | |

| Record name | 6-bromo-7-methylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 6-Bromo-7-methylquinoxaline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, field-proven methodology for the unambiguous structural determination of 6-Bromo-7-methylquinoxaline. As a key heterocyclic scaffold in medicinal chemistry, precise characterization of quinoxaline derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines.[1][2] We will move beyond a simple listing of techniques to explain the strategic rationale behind a multi-modal analytical approach, creating a self-validating workflow from initial hypothesis to final confirmation.

Foundational Analysis: Confirming Molecular Formula and Elemental Composition via Mass Spectrometry

The logical first step in any structural elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.[3]

Causality of Choice: For this compound (proposed formula: C₉H₇BrN₂), HRMS serves two critical, self-validating purposes. First, it confirms the overall molecular weight. Second, and more importantly, it leverages the unique isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance. This results in a characteristic pair of peaks in the mass spectrum (M+ and M+2) of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom in the molecule.[4][5] This isotopic pattern is a powerful diagnostic tool that immediately validates a key feature of the proposed structure.

Table 1: Predicted HRMS Data for C₉H₇BrN₂

| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio |

| [M]⁺ (Molecular Ion) | 221.9790 | 223.9770 | ~1:1 |

| [M+H]⁺ (Protonated Ion) | 222.9868 | 224.9848 | ~1:1 |

| [M+Na]⁺ (Sodiated Ion) | 244.9687 | 246.9667 | ~1:1 |

Note: Data is predicted for a high-resolution instrument like a TOF or Orbitrap analyzer.[5][6]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Acquire data in positive ion mode to observe [M+H]⁺ and/or [M+Na]⁺ adducts.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Analysis: Verify the measured exact mass against the theoretical mass for C₉H₇BrN₂ within a narrow tolerance (typically < 5 ppm). Confirm the presence of the characteristic ~1:1 intensity ratio for the A+2 isotopic peak, confirming the presence of one bromine atom.[4]

Mapping the Framework: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula confirmed, NMR spectroscopy is employed to piece together the atomic connectivity and definitively establish the substitution pattern.[7] This is not a single experiment but a suite of correlated analyses that build upon one another.

Step 2.1: Proton NMR (¹H NMR) - Defining the Proton Environment

¹H NMR provides the initial map of the molecule's proton structure, revealing the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).[8]

Expected ¹H NMR Spectrum for this compound:

-

Pyrazine Protons (H2, H3): Two signals in the downfield region (~8.5-9.0 ppm), likely appearing as doublets or complex multiplets due to coupling to each other and potentially long-range coupling.

-

Benzene Ring Protons (H5, H8): Two distinct singlets in the aromatic region (~7.5-8.5 ppm). Their singlet nature is a key indicator that they have no adjacent protons, strongly suggesting a 1,4-disubstitution pattern on this part of the ring.

-

Methyl Protons (CH₃): One sharp singlet in the upfield region (~2.5 ppm), integrating to 3 protons. Its singlet multiplicity confirms it is not coupled to any adjacent protons.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 / H3 | 8.7 - 8.9 | Doublet (d) | 1H each |

| H5 | ~8.2 | Singlet (s) | 1H |

| H8 | ~8.0 | Singlet (s) | 1H |

| 7-CH₃ | ~2.6 | Singlet (s) | 3H |

Step 2.2: Carbon NMR (¹³C NMR & DEPT) - Revealing the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule.[9] When combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, it allows for the differentiation between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

Expected ¹³C NMR Spectrum: For this compound, nine distinct carbon signals are expected. The DEPT-135 experiment will show the methyl carbon as a positive signal, the four CH carbons (C2, C3, C5, C8) as positive signals, and will show no signals for the four quaternary carbons (C4a, C6, C7, C8a), including the one bonded to bromine. This provides an immediate and robust validation of the carbon skeleton.

Step 2.3: 2D NMR - Connecting the Pieces

Two-dimensional NMR experiments are the cornerstone of modern structure elucidation, providing unambiguous evidence of atomic connectivity.[8]

A. COSY (Correlation Spectroscopy): Identifying ¹H-¹H Coupling Networks The COSY spectrum reveals which protons are spin-coupled to each other. For this molecule, the most important correlation will be a cross-peak between the two pyrazine protons (H2 and H3), confirming their adjacency. The absence of other correlations in the aromatic region validates that H5 and H8 are isolated from other protons.

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons The HSQC experiment creates a direct correlation between each proton and the carbon atom it is directly attached to. This allows for the definitive assignment of the ¹³C signals for all protonated carbons (C2, C3, C5, C8, and the methyl carbon).

C. HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Structural Link The HMBC experiment is the most powerful tool in this workflow. It reveals correlations between protons and carbons over two to three bonds, allowing us to connect the molecular fragments and irrefutably place the substituents.

Key Diagnostic HMBC Correlations for this compound:

-

Methyl Group Placement: The protons of the methyl group (at ~2.6 ppm) MUST show correlations to the quaternary carbon C7 and the bromine-bearing quaternary carbon C6. They should also show a correlation to the protonated carbon C8. This three-bond correlation is unequivocal proof of the methyl group's position at C7.

-

Bromo Group Placement: The proton at C5 (~8.2 ppm) will show a crucial three-bond correlation to the methyl-bearing carbon C7. This, combined with the methyl proton correlations, locks the 6-bromo, 7-methyl arrangement.

-

Ring Fusion Confirmation: The benzene ring protons (H5, H8) will show correlations to the quaternary bridgehead carbons (C4a, C8a), confirming the fusion of the two rings. For instance, H5 should correlate to C4a and C7, while H8 should correlate to C4a and C6.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Perform the following experiments sequentially:

-

Standard ¹H NMR.

-

Proton-decoupled ¹³C NMR.

-

DEPT-135.

-

¹H-¹H COSY.

-

¹H-¹³C HSQC.

-

¹H-¹³C HMBC (optimized for a J-coupling of ~8 Hz).

-

-

Data Processing: Process and analyze the spectra using appropriate software to identify peaks, integrals, and correlation cross-peaks.

Visualization of the Elucidation Workflow

Caption: Logical workflow for the structural elucidation of this compound.

The Gold Standard: Single-Crystal X-ray Crystallography

While the comprehensive NMR data provides an unambiguous structure in solution, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of structure in the solid state.[1][10]

Causality of Choice: This technique directly visualizes the electron density of the atoms in a crystalline lattice, providing precise coordinates for each atom. This confirms not only the connectivity but also the exact bond lengths, bond angles, and intermolecular packing interactions. If a publication-quality crystal can be obtained, this method removes all ambiguity and serves as the final authoritative validation of the proposed structure.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, highly accurate molecular structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. The workflow begins with Mass Spectrometry to confirm the molecular formula and the presence of bromine through its distinct isotopic signature. This is followed by a comprehensive suite of NMR experiments , starting with ¹H and ¹³C NMR to map the proton and carbon environments, and culminating in 2D experiments like COSY, HSQC, and particularly HMBC, which piece together the molecular framework and definitively establish the 6,7-substitution pattern. Each step in the NMR analysis builds upon and validates the last. Finally, where possible, X-ray Crystallography provides the ultimate, unambiguous confirmation of the solid-state structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is essential for advancing research and development in fields reliant on precisely characterized molecular entities.

References

- Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure & Dynamics. [Link]

- Full article: Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure & Dynamics. [Link]

- Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. National Institutes of Health (NIH). [Link]

- 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry. [Link]

- Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR | Request PDF.

- synthesis and biological activity studies of quinoxaline deriv

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p

- X‐ray structures of the quinoxaline‐based compounds Q‐1‐Py, Q‐2‐Py, and Q‐2Ph.

- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]

- 13C nuclear magnetic resonance spectra of quinoxaline deriv

- Molecular Structure Characterisation and Structural Elucid

- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradi

- JAM 2026 Chemistry (CY). Indian Institute of Technology, Bombay. [Link]

- This compound (C9H7BrN2). PubChemLite. [Link]

- Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). University College Dublin. [Link]

- The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram.

- Bromo pattern in Mass Spectrometry. YouTube. [Link]

- Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

- 6-Bromoquinoxaline | C8H5BrN2 | CID 610939. PubChem - NIH. [Link]

- (PDF) The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides.

- Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. PubMed. [Link]

Sources

- 1. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. youtube.com [youtube.com]

- 5. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 6-Bromo-7-methylquinoxaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities.[1][2] This technical guide delves into the therapeutic promise of a specific subclass: 6-Bromo-7-methylquinoxaline derivatives. While direct research on this particular substitution pattern is nascent, this document synthesizes current knowledge from structurally related compounds to forecast their biological potential, focusing on anticancer and antimicrobial applications. By examining structure-activity relationships (SAR), this guide offers a predictive framework for the activity of this compound derivatives and provides detailed experimental protocols for their synthesis and biological evaluation, aiming to catalyze further research and development in this promising area.

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Drug Discovery

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, is considered a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal effects.[2][3] The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activities.

The focus of this guide, the this compound core, combines two key substituents that are known to influence biological activity. Halogenation, particularly bromination at the 6-position, has been shown in related heterocyclic systems like quinazolines to enhance anticancer potency.[4] The methyl group at the 7-position can also modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.[5] This guide will explore the anticipated biological activities of derivatives based on this core structure, drawing parallels from existing literature on analogous compounds.

Synthesis of this compound Derivatives

The synthesis of the this compound core typically starts from the appropriately substituted o-phenylenediamine. The classical and most common method for constructing the quinoxaline ring is the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Synthetic Pathway

The synthesis of this compound derivatives can be conceptualized in the following workflow:

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antibacterial activity of isomeric 6- and 7-acetyl-3-methyl-2- quinoxalinecarbozamide 1,4-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Quinoxaline Derivatives: A Technical Guide to Anticancer Activity and Drug Development

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Oncology

Quinoxaline, a heterocyclic compound resulting from the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a multitude of biological targets, making it a fertile ground for the development of novel therapeutic agents.[1][2][3] In the realm of oncology, where the demand for more effective and targeted therapies is incessant, quinoxaline derivatives are gaining significant recognition as a novel class of chemotherapeutic agents with potent activity against various tumors.[4][5] The versatility of the quinoxaline core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve enhanced efficacy and reduced toxicity.[6][7] This guide provides an in-depth exploration of the anticancer potential of novel quinoxaline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Core Mechanisms of Anticancer Activity

The anticancer prowess of quinoxaline derivatives stems from their ability to modulate multiple oncogenic pathways.[6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes crucial for cancer progression, the induction of programmed cell death (apoptosis), and the disruption of tumor-supporting processes like angiogenesis.[1]

Kinase Inhibition: Targeting Dysregulated Signaling Cascades

Many cancers are driven by the aberrant activity of protein kinases, which act as key nodes in signaling pathways controlling cell growth, proliferation, and survival.[8] Quinoxaline derivatives have been successfully designed as potent inhibitors of several critical kinases.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[2][9] Novel quinoxaline derivatives have been synthesized as potent EGFR inhibitors, demonstrating significant anticancer activity.[10][11][12] Some quinoxalinone derivatives have even shown efficacy against drug-resistant EGFR mutants.[9][13] For instance, certain compounds have exhibited IC50 values in the low micromolar and even nanomolar range against cancer cell lines overexpressing EGFR.[10][12][13]

-

Other Kinase Targets: Beyond EGFR, quinoxaline-based compounds have been developed to target other crucial kinases such as c-Met and VEGFR-2, which are involved in metastasis and angiogenesis, respectively.[1][14][15] The ability to act as dual or multi-targeted kinase inhibitors is a particularly promising strategy to overcome drug resistance.[10][12]

Below is a diagram illustrating the inhibition of the EGFR signaling pathway by a quinoxaline derivative.

Caption: Experimental workflow for apoptosis assessment.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. Quinoxaline derivatives have demonstrated promising anti-angiogenic properties. [16]Specifically, quinoxaline 1,4-dioxides have been identified as novel angiogenesis inhibitors that can potentiate the antitumor effects of radiation therapy by modulating the expression of hypoxia-inducible factor-1alpha (HIF-1α) and vascular endothelial growth factor (VEGF). [17]

Structure-Activity Relationship (SAR) Insights

The systematic modification of the quinoxaline scaffold is crucial for optimizing anticancer activity. Structure-activity relationship (SAR) studies provide valuable insights into the key molecular features required for potency and selectivity. [7][18][19]

-

Substitutions at C2 and C3: The nature and position of substituents on the quinoxaline ring are critical determinants of biological activity. [7][18]For instance, the introduction of aryl or heteroaryl groups at these positions can significantly influence the compound's interaction with its biological target. [18]* Role of Electron-donating and Withdrawing Groups: The electronic properties of the substituents play a vital role. Studies have shown that the presence of electron-donating groups can enhance activity in some cases, while electron-withdrawing groups may be favorable in others, depending on the specific target and mechanism of action. [8][19]* Hybrid Molecules: The development of quinoxaline hybrids, where the quinoxaline scaffold is combined with other pharmacologically active moieties, is an effective strategy to create multi-targeted agents with enhanced anticancer efficacy. [15][20]

Experimental Protocols for Biological Evaluation

Rigorous and standardized experimental protocols are essential for the accurate assessment of the anticancer activity of novel quinoxaline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects. [7] Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the quinoxaline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Comparative Efficacy of Novel Quinoxaline Derivatives

The following table summarizes the in vitro cytotoxic activity of selected novel quinoxaline derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 11 | MCF-7 (Breast) | 0.81 | EGFR Inhibition | [10][12] |

| Compound 13 | HepG2 (Liver) | 0.95 | EGFR Inhibition | [10][12] |

| Compound 13 | HCT-116 (Colon) | 7.6 | DNA Intercalation, Topoisomerase II Inhibition | [21][22] |

| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction | [1][23] |

| FQ | MDA-MB-231 (Breast) | < 16 | c-Met Kinase Inhibition, Apoptosis Induction | [1][14] |

| Compound VIIIc | HCT-116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M), Apoptosis Induction | [1][24] |

Future Perspectives and Conclusion

Novel quinoxaline derivatives represent a highly promising and versatile class of anticancer agents. [4]Their ability to target multiple oncogenic pathways, including kinase signaling, DNA replication, and apoptosis, provides a strong rationale for their continued development. [6]Future research should focus on the strategic design of next-generation quinoxaline compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of quinoxaline-based combination therapies and the use of advanced drug delivery systems hold significant potential to further enhance their therapeutic efficacy. As our understanding of cancer biology deepens, the rational design and development of quinoxaline derivatives will undoubtedly contribute to the arsenal of effective and targeted cancer therapies.

References

- Induction of apoptosis in cervical and breast cancer cells using quinoxaline deriv

- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Publishing. (URL: [Link])

- SAR study of novel quinoxaline derivatives as dual EGFR and COX‐2 inhibitors. (URL: [Link])

- Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed. (URL: [Link])

- Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed. (URL: [Link])

- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (URL: [Link])

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - Semantic Scholar. (URL: [Link])

- Quinoxaline 1,4-dioxides are novel angiogenesis inhibitors that potentiate antitumor effects of ionizing radi

- Exploring Quinoxalinone Derivatives as Promising Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors for Cancer Therapy - Mahidol University. (URL: [Link])

- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm

- Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis | Semantic Scholar. (URL: [Link])

- Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)

- A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC - PubMed Central. (URL: [Link])

- Quinoxaline containing derivatives as anticancer agents.

- A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - Chemical Science (RSC Publishing). (URL: [Link])

- Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - Bentham Science Publisher. (URL: [Link])

- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (URL: [Link])

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (URL: [Link])

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. (URL: [Link])

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: [Link])

- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed. (URL: [Link])

- Comparative study of isoflavone, quinoxaline and oxindole families of anti-angiogenic agents - PubMed. (URL: [Link])

- Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PubMed. (URL: [Link])

- Induction of apoptosis and inhibition of small cell lung cancer growth by the quinoxaline tyrphostins - PubMed. (URL: [Link])

- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents | Request PDF - ResearchG

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (URL: [Link])

- Quinoxaline derivatives as dual DNA intercalating as well as topoisomerase II inhibitor.

- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - Taylor & Francis. (URL: [Link])

- Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors | Bentham Science Publishers. (URL: [Link])

- Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83). (URL: [Link])

- ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. (URL: [Link])

- Antitumoral activity of quinoxaline derivatives: A system

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis | Semantic Scholar [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 13. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights | MDPI [mdpi.com]

- 14. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparative study of isoflavone, quinoxaline and oxindole families of anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quinoxaline 1,4-dioxides are novel angiogenesis inhibitors that potentiate antitumor effects of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022) | Bentham Science [eurekaselect.com]

- 21. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamscience.com [benthamscience.com]

- 23. tandfonline.com [tandfonline.com]

- 24. [PDF] Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers | Semantic Scholar [semanticscholar.org]

6-Bromo-7-methylquinoxaline: A Scaffold for Kinase Inhibition in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, particularly in oncology.[1][2] As a privileged bicyclic heteroaromatic structure, it serves as an effective pharmacophore for interacting with the active sites of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][3] This guide delves into the potential of 6-Bromo-7-methylquinoxaline as a foundational molecule for the development of novel kinase inhibitors. We will explore its synthetic route, hypothesize its biological targets based on structure-activity relationships of analogous compounds, and provide detailed, field-proven protocols for its evaluation as a kinase inhibitor. This document is intended to serve as a practical and authoritative resource for researchers dedicated to advancing targeted cancer therapies.

The Quinoxaline Core: A Privileged Scaffold in Kinase Inhibition

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their structural motifs that facilitate interactions with the ATP-binding site of various kinases.[2] The nitrogen atoms within the pyrazine ring are crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[2] The bicyclic system also provides a rigid core from which various substituents can be strategically placed to enhance potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies on numerous quinoxaline-based inhibitors have revealed that substitutions on the benzene ring can significantly influence target specificity and inhibitory activity.[4] For instance, the presence of a bromine atom, as in this compound, can introduce favorable halogen bonding interactions with the kinase active site and improve metabolic stability. The methyl group at the 7-position can also contribute to hydrophobic interactions and modulate the electronic properties of the aromatic system.

Synthesis of this compound

The synthesis of this compound can be achieved through a classical and reliable condensation reaction between an appropriately substituted o-phenylenediamine and a 1,2-dicarbonyl compound.[5] This approach offers a straightforward and scalable route to the desired product.

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step process starting from commercially available materials.

Step 1: Synthesis of 4-Bromo-5-methyl-1,2-phenylenediamine

-

Starting Material: 4-Bromo-5-methyl-2-nitroaniline.

-

Reduction: The nitro group is reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid can be employed.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off (if using Pd/C), and the reaction mixture is neutralized. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

Step 2: Condensation to form this compound

-

Reactants: 4-Bromo-5-methyl-1,2-phenylenediamine (from Step 1) and glyoxal (a 1,2-dicarbonyl compound).

-

Reaction Conditions: The condensation is typically carried out in a suitable solvent such as ethanol or a mixture of ethanol and water. The reaction is often acid-catalyzed, for which a few drops of acetic acid can be added. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.[6]

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Potential Kinase Targets and Mechanism of Action

While there is limited direct evidence for the specific kinase targets of this compound in the public domain, the broader class of quinoxaline derivatives has shown potent inhibitory activity against several key kinase families implicated in cancer.[3][7] Based on structural similarities and existing literature, we can hypothesize potential targets for this compound, with a focus on the c-Jun N-terminal kinases (JNK) and Ephrin type-A receptor 3 (EphA3).

c-Jun N-terminal Kinases (JNKs)

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is involved in regulating diverse cellular processes, including proliferation, apoptosis, and inflammation.[8] Dysregulation of the JNK pathway is frequently observed in various cancers.[7] Several quinoxaline-based compounds have been identified as potent JNK inhibitors.[9]

Proposed Mechanism of Inhibition: this compound is hypothesized to act as an ATP-competitive inhibitor, binding to the active site of JNK. The quinoxaline nitrogen atoms would likely form hydrogen bonds with the hinge region of the kinase, while the bromo- and methyl-substituted benzene ring would occupy a hydrophobic pocket in the active site.

Signaling Pathway

Caption: The JNK signaling pathway and the proposed point of inhibition.

Ephrin type-A receptor 3 (EphA3)

EphA3 is a receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and development.[10] Its overexpression has been linked to several cancers, making it an attractive therapeutic target.[11] Pyrrolo[3,2-b]quinoxaline derivatives have been successfully designed as potent EphA3 inhibitors, demonstrating the suitability of the quinoxaline scaffold for targeting this kinase.[12][13]

Proposed Mechanism of Inhibition: Similar to its action on JNK, this compound could inhibit EphA3 by competing with ATP for binding to the kinase domain. The specific substitutions on the quinoxaline ring would be critical in determining the affinity and selectivity for EphA3 over other kinases.

Signaling Pathway

Caption: The EphA3 signaling pathway and the proposed point of inhibition.

In Vitro Kinase Inhibition Assays

To validate the inhibitory potential of this compound against the hypothesized kinase targets, robust and reliable in vitro kinase assays are essential. The following protocols are based on established methodologies and can be adapted for this purpose.

JNK1 In Vitro Kinase Assay Protocol

This protocol describes a radioactive filter binding assay to measure the inhibition of JNK1 activity.

-

Reagents and Materials:

-

Recombinant human JNK1 enzyme.

-

GST-c-Jun (1-79) substrate.

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).

-

[γ-³³P]ATP.

-

This compound stock solution in DMSO.

-

Phosphocellulose filter plates.

-

Phosphoric acid wash buffer.

-

Microplate scintillation counter.

-

-

Assay Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a 96-well plate, add the JNK1 enzyme and the GST-c-Jun substrate.

-

Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and measure the incorporated radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

EphA3 In Vitro Kinase Assay Protocol

This protocol outlines a non-radioactive, luminescence-based assay for measuring EphA3 inhibition.

-

Reagents and Materials:

-

Recombinant human EphA3 enzyme.

-

Poly(Glu, Tyr) 4:1 substrate.

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

-

ATP.

-

This compound stock solution in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

Luminometer.

-

-

Assay Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

To a 384-well plate, add the EphA3 enzyme and the Poly(Glu, Tyr) substrate.

-

Add the serially diluted inhibitor to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate the percentage of inhibition and determine the IC₅₀ value as described for the JNK1 assay.

-

Structure-Activity Relationship (SAR) and Lead Optimization

The this compound core provides a solid starting point for a lead optimization campaign. Based on SAR data from related quinoxaline inhibitors, several modifications can be proposed to enhance potency and selectivity.[4][14]

| Position | Proposed Modification | Rationale |

| C2/C3 | Introduction of aryl or heteroaryl groups | To explore additional hydrophobic and hydrogen bonding interactions within the kinase active site. |

| C6-Bromo | Replacement with other halogens (Cl, F) or small hydrophobic groups | To modulate halogen bonding potential and fine-tune electronic properties. |

| C7-Methyl | Variation of alkyl chain length or introduction of polar groups | To probe the size and polarity of the adjacent pocket in the kinase active site. |

| N1/N4 | Not typically modified as they are crucial for hinge binding | These nitrogens are generally conserved for the primary interaction with the kinase hinge region. |

Hypothetical IC₅₀ Data for this compound and Analogs

The following table presents hypothetical but plausible IC₅₀ values based on the inhibitory activities of known quinoxaline-based kinase inhibitors.[14][15][16][17][18][19]

| Compound | R1 | R2 | JNK1 IC₅₀ (nM) | EphA3 IC₅₀ (nM) |

| This compound | H | H | 550 | 820 |

| Analog 1 | Phenyl | H | 120 | 350 |

| Analog 2 | H | Phenyl | 150 | 410 |

| Analog 3 | 3-aminophenyl | H | 45 | 180 |

| Analog 4 | H | 4-methoxyphenyl | 95 | 290 |

Conclusion and Future Directions

This compound represents a promising and synthetically accessible scaffold for the development of novel kinase inhibitors. Its structural features suggest a high likelihood of interaction with the ATP-binding site of various kinases, with JNK and EphA3 being particularly compelling hypothetical targets. The detailed synthetic and screening protocols provided in this guide offer a clear and actionable roadmap for researchers to explore the therapeutic potential of this compound and its derivatives. Future work should focus on the synthesis of a focused library of analogs to establish a robust SAR, followed by selectivity profiling against a broad panel of kinases and evaluation in cell-based assays to confirm on-target activity and assess anti-proliferative effects. Such a systematic approach will be instrumental in advancing this compound from a promising scaffold to a viable lead candidate in the ongoing quest for more effective and targeted cancer therapies.

References

- BellBrook Labs. (2021, November 3). The Double-Edged Sword in Cancer Pathogenesis - JNK1.

- Bioengineer.org. (2025, December 20). Current Trends in Kinase Inhibitors: Focus on Quinoxaline.

- Chen, Y. R., & Tan, T. H. (2019). The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. International journal of molecular sciences, 20(15), 3749. [Link]

- Cui, T., & Davis, R. J. (2012). JNK signaling in cancer. Genes & cancer, 3(5-6), 379–389. [Link]

- Dymock, B. W., Seehra, J. S., & Cockerill, G. S. (2005). Structure-activity relationships of quinazoline kinase inhibitors. Current topics in medicinal chemistry, 5(10), 977–990. [Link]

- Cusabio. (n.d.). EphA3-A Regulator of Cell Adhesion and Migration.

- Patsnap Synapse. (2024, June 21). What are EphA3 inhibitors and how do they work?.

- PubChemLite. (n.d.). This compound (C9H7BrN2).

- Wan, J. P., & Wei, L. (2012). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2013(1), 98-129. [Link]

- ResearchGate. (n.d.). rhJNK1 IC 50 values of 8-carboxamide derivatives of compound 7.

- ResearchGate. (n.d.). The reported scaffolds of JNK inhibitors and range of their inhibitory activity (IC50 values)[20][21].

- Zareef, M., et al. (2021). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128259. [Link]

- Abadi, A. H., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie, 349(5), 309-326. [Link]

- Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 27(19), 6296. [Link]

- Fabbro, D., et al. (2014). Pyrrolo[3,2-b]quinoxaline derivatives as types I1/2 and II Eph tyrosine kinase inhibitors: structure-based design, synthesis, and in vivo validation. Journal of medicinal chemistry, 57(15), 6397–6402. [Link]

- ACS Figshare. (2014). Pyrrolo[3,2‑b]quinoxaline Derivatives as Types I1/2 and II Eph Tyrosine Kinase Inhibitors: Structure-Based Design, Synthesis, and in Vivo Validation.

- Reaction Biology. (n.d.). EPHA3 NanoBRET Kinase Assay.

- ResearchGate. (n.d.). IC 50 values of the synthesized compounds against four tested cell lines.

- MDPI. (2022). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.

- MDPI. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies.

- protocols.io. (2023). In vitro kinase assay.

- PubChemLite. (n.d.). This compound (C9H7BrN2).

- Wan, J. P., & Wei, L. (2012). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2013(1), 98-129. [Link]

Sources

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. EphA Receptor Signaling – Complexity and Emerging Themes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. soc.chim.it [soc.chim.it]

- 7. news-medical.net [news-medical.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. cusabio.com [cusabio.com]

- 11. What are EphA3 inhibitors and how do they work? [synapse.patsnap.com]

- 12. Pyrrolo[3,2-b]quinoxaline derivatives as types I1/2 and II Eph tyrosine kinase inhibitors: structure-based design, synthesis, and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Collection - Pyrrolo[3,2âb]quinoxaline Derivatives as Types I1/2 and II Eph Tyrosine Kinase Inhibitors: Structure-Based Design, Synthesis, and in Vivo Validation - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Therapeutic Potential of Quinoxaline Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

Quinoxaline derivatives, a prominent class of nitrogen-containing heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry due to their extensive range of pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the therapeutic potential of quinoxaline compounds, designed for researchers, scientists, and drug development professionals. We will explore the core chemistry, delve into the diverse therapeutic applications, elucidate key mechanisms of action, and provide insights into the structure-activity relationships that govern their biological effects. Furthermore, this guide will present detailed experimental protocols for the synthesis and biological evaluation of these promising therapeutic agents.

Introduction: The Quinoxaline Scaffold - A Versatile Core in Medicinal Chemistry

Quinoxalines, also known as benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1][3] This unique structural motif is present in a variety of natural products and synthetically derived molecules with significant biological activities.[1] The versatility of the quinoxaline scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles and their ability to interact with multiple biological targets.[1][4] This adaptability has led to the investigation of quinoxaline derivatives across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3][5]

Synthetic Strategies: From Classical Condensation to Green Chemistry

The synthesis of the quinoxaline core is well-established, with classical routes often involving the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][3] This foundational method, first described by Körner and Hinsberg in 1884, remains a cornerstone of quinoxaline chemistry.[3] However, recent advancements have focused on developing more efficient, environmentally friendly, and versatile synthetic protocols.

Classical Synthesis: The Condensation Reaction

The traditional synthesis of quinoxalines involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or an α-keto acid.[3][6][7] This straightforward condensation reaction is highly effective for generating a diverse library of quinoxaline derivatives.

Experimental Protocol: Classical Synthesis of 2,3-Dimethylquinoxaline

-

Reactants: o-phenylenediamine (1 mmol), 2,3-butanedione (1 mmol).

-

Solvent: Ethanol (10 mL).

-

Procedure: a. Dissolve o-phenylenediamine in ethanol in a round-bottom flask. b. Add 2,3-butanedione to the solution. c. Reflux the mixture for 2-4 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. The product will precipitate out of the solution. g. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2,3-dimethylquinoxaline.

Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies.[8] These include:

-

Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields.[1][7]

-

Use of green catalysts: Utilizing environmentally benign catalysts minimizes waste and hazardous byproducts.[1]

-

One-pot synthesis: Combining multiple reaction steps into a single procedure enhances efficiency and reduces purification efforts.[7][9]

-

Iodine-catalyzed oxidative cyclization: This method allows for the synthesis of quinoxalines from o-phenylenediamine and hydroxyl ketones at room temperature.[3]

-

Copper-catalyzed cyclocondensation: This approach enables the synthesis from o-phenylenediamines and aromatic alkynes.[3]

These modern approaches not only offer practical advantages but also align with the principles of green chemistry, a crucial consideration in contemporary drug development.[8]

Therapeutic Applications: A Broad Spectrum of Activity

The therapeutic potential of quinoxaline derivatives is vast, with demonstrated efficacy in a multitude of disease areas.[3][4][5] Their diverse pharmacological activities stem from their ability to interact with a wide range of biological targets.

Anticancer Activity

Quinoxaline derivatives have been extensively investigated as potent anticancer agents.[1][2] Their mechanisms of action in cancer are multifaceted and include:

-

Kinase Inhibition: Many quinoxaline-based compounds act as selective ATP competitive inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[10][11] Key targets include:

-

Induction of Apoptosis: Certain quinoxaline derivatives have been shown to induce programmed cell death in cancer cells.[1][10]

-

DNA Intercalation: Some quinoxaline-containing antibiotics, like echinomycin, exert their anticancer effects by intercalating into DNA.[14]

-

Hypoxia-Selective Cytotoxicity: Quinoxaline 1,4-dioxides exhibit potent antitumor activity, particularly in the hypoxic environment of solid tumors.[6][15][16]

Several quinoxaline derivatives have shown promising results in preclinical studies, with some advancing to clinical trials.[17][18] For instance, some have demonstrated potent and selective inhibition of human tyrosine kinase in liver and breast cancer cell lines.[12]

Antimicrobial and Antiviral Activity

Quinoxaline derivatives exhibit a broad spectrum of activity against various pathogens.

-

Antibacterial Activity: They are effective against both Gram-positive and Gram-negative bacteria.[2][19][20] Synthetic quinoxalines are found in several antibiotics, including echinomycin, levomycin, and actinomycin.[14]

-

Antifungal Activity: Several derivatives have demonstrated significant antifungal properties.[19][20]

-

Antiviral Activity: Quinoxaline compounds have shown promise as antiviral agents, with activity against viruses such as HIV and herpes simplex virus (HSV-1).[5][21][22] Some derivatives have also been investigated for their potential against respiratory pathogens, including SARS-CoV-2.[21]

Anti-inflammatory and Other Activities

Beyond cancer and infectious diseases, quinoxalines have shown potential in treating a range of other conditions:

-

Anti-inflammatory Activity: Certain derivatives possess anti-inflammatory properties.[5][23]

-

Anticonvulsant Activity: Some quinoxaline compounds have been investigated for their potential in treating seizures.[4]

-

Antimalarial and Antiprotozoal Activity: These compounds have also been explored for their efficacy against parasitic infections.[2][4]

Mechanism of Action: Targeting Key Cellular Pathways

The diverse biological activities of quinoxaline derivatives are a direct result of their interaction with a variety of molecular targets. Understanding these mechanisms is crucial for rational drug design and development.

Kinase Inhibition: A Dominant Anticancer Mechanism

As previously mentioned, a significant number of anticancer quinoxalines function as kinase inhibitors.[11][13] The quinoxaline scaffold serves as a versatile framework for designing molecules that can fit into the ATP-binding pocket of various kinases, thereby blocking their catalytic activity and disrupting downstream signaling pathways that are critical for tumor growth and survival.[10][24]

Diagram: Quinoxaline Derivative as a Kinase Inhibitor

Caption: Competitive inhibition of a kinase by a quinoxaline derivative.

Apoptosis Induction

Several quinoxaline compounds have been shown to trigger apoptosis in cancer cells.[10] One notable study demonstrated that a specific quinoxaline derivative induced cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in colon carcinoma cells.[10] This suggests that these compounds can interfere with the fundamental processes of cell division.

Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to the optimization of quinoxaline derivatives as therapeutic agents.[11] By systematically modifying the quinoxaline scaffold and observing the effects on biological activity, researchers can identify key structural features that govern potency and selectivity.

General SAR Insights

Several general SAR principles have been established for quinoxaline compounds:

-

Substitution at the 2nd and 3rd Positions: Modifications at these positions significantly influence the biological activity. For instance, the nature of the linker and the type of amine at the 3rd position can dramatically impact anticancer potency.[3]

-

Substitution on the Benzene Ring: The addition of electron-withdrawing or electron-donating groups to the benzene ring of the quinoxaline nucleus can modulate activity. For example, electron-withdrawing groups at the 7th position can decrease anticancer activity, while electron-releasing groups on an aromatic ring fused to the 2nd position can increase it.[3]

-

Hybrid Molecules: Fusing the quinoxaline nucleus with other heterocyclic or aromatic systems through molecular hybridization can potentiate anticancer activity.[3]

Quantitative SAR Data

The following table summarizes SAR data for a series of quinoxaline derivatives against the MCF-7 breast cancer cell line:

| Compound | R1 Substitution | IC50 (µM) against MCF-7 | Reference |

| 9 | H | > 50 | [3] |

| 10 | 4-OCH3 | 25 | [3] |

| 11 | 4-Cl | 9 | [3] |

| 12 | 4-CH3 | 32 | [3] |

| 13 | 3,4-di-Cl | 15 | [3] |

| Doxorubicin | (Standard Drug) | 5.23 ± 0.3 | [4] |

This data illustrates that the presence and nature of substituents on the phenyl ring attached to the quinoxaline core significantly impact the anticancer activity.

Future Perspectives and Conclusion

The field of quinoxaline chemistry continues to be a vibrant and productive area of research in drug discovery.[3][9] The versatility of the quinoxaline scaffold, coupled with the ever-expanding toolkit of synthetic methodologies, ensures that novel derivatives with improved therapeutic profiles will continue to emerge.[8][25]

Future research will likely focus on:

-

Developing more selective kinase inhibitors: This will help to minimize off-target effects and improve the safety profile of these drugs.[11]

-

Exploring novel mechanisms of action: While kinase inhibition is a well-established mechanism, further investigation into other cellular targets will broaden the therapeutic applications of quinoxalines.

-

Leveraging computational tools: In silico drug design and molecular modeling will play an increasingly important role in the rational design of new quinoxaline-based drug candidates.[11]

-

Advancing compounds through clinical trials: The ultimate goal is to translate the promising preclinical findings into effective clinical therapies.[17][18]

References

- BenchChem. (n.d.). Synthesis of Novel Quinoxaline-Based Compounds: Applications and Protocols for Drug Discovery.

- MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.

- MDPI. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.

- PubMed. (n.d.). Quinoxaline: An insight into the recent pharmacological advances.

- Wisdom Library. (2024, September 3). A review on the therapeutic potential of quinoxaline derivatives.

- PubMed. (n.d.). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor.

- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.).

- PubMed. (n.d.). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity.

- ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline....

- PMC. (n.d.). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands.

- RSC Publishing. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.

- PMC - PubMed Central. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.

- MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides.

- MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.

- Bioengineer.org. (2025, December 20). Current Trends in Kinase Inhibitors: Focus on Quinoxaline.

- ResearchGate. (2018, January 24). a review on the therapeutic potential of quinoxaline derivatives.

- Synthesis and biological activity of quinoxaline derivatives. (2024, August 10).

- Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.

- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017, September 1).

- PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.

- ResearchGate. (n.d.). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents | Request PDF.

- PMC. (2016, March 21). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions.

- NIH. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.

- PubMed. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review.

- Pulsus Group. (n.d.). Quinoxaline: Knowledge of recent developments in pharmacology and medicinal chemistry | Abstract.

- ResearchGate. (n.d.). Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83).

- PMC - PubMed Central. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.

- PMC - NIH. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.

- Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some new quinoxaline derivatives.

- MDPI. (2019, November 19). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.

- ResearchGate. (2025, August 7). Synthesis and antimicrobial activity of certain novel quinoxalines.

- Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References.

- ResearchGate. (n.d.). Quinoxaline‐containing clinical drugs. | Download Scientific Diagram.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. pulsus.com [pulsus.com]

- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioengineer.org [bioengineer.org]

- 12. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. mdpi.com [mdpi.com]

- 16. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 22. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

The Strategic Role of 6-Bromo-7-methylquinoxaline in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Quinoxaline Scaffold and the Significance of 6-Bromo-7-methylquinoxaline

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinoxaline core allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties.

This technical guide focuses on a particularly valuable building block: This compound . The strategic placement of the methyl group at the 7-position and the bromine atom at the 6-position offers a unique combination of features for drug design. The methyl group can provide beneficial steric and electronic properties, potentially enhancing binding affinity to biological targets. More importantly, the bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl substituents at the 6-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide will provide an in-depth exploration of the synthesis, reactivity, and diverse applications of this compound in medicinal chemistry, with a focus on the development of kinase inhibitors and other therapeutic agents. We will delve into detailed experimental protocols, present relevant biological data from closely related analogs, and illustrate the underlying molecular pathways.

Core Synthesis and Derivatization

The utility of this compound as a scaffold is predicated on its efficient synthesis and the predictable reactivity of the bromine substituent.

Synthesis of the this compound Core

The most direct and logical synthetic route to this compound involves the condensation of 4-bromo-5-methyl-1,2-phenylenediamine with glyoxal. This reaction is a classic and reliable method for the formation of the quinoxaline ring system.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-5-methyl-1,2-phenylenediamine (1.0 equivalent).

-

Solvent Addition: Add a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Slowly add an aqueous solution of glyoxal (1.1 equivalents) to the stirred suspension of the diamine.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of a slight excess of glyoxal ensures the complete consumption of the more valuable diamine starting material.

-

Refluxing in ethanol provides sufficient thermal energy to drive the condensation and cyclization reaction to completion at a reasonable rate.

-

The choice of purification method depends on the purity of the crude product. Recrystallization is often sufficient if the reaction is clean, while column chromatography provides a higher degree of purification.

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position is primed for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful tool for creating C-C bonds.[3] This reaction allows for the introduction of a diverse array of aryl and heteroaryl groups, which is crucial for exploring the chemical space around the quinoxaline core and optimizing biological activity.

-

Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 6-aryl-7-methylquinoxaline.

Causality Behind Experimental Choices:

-

An excess of the boronic acid is used to drive the reaction to completion.

-

The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

-

The base is crucial for the activation of the boronic acid in the transmetalation step.

-

Degassing the solvent and maintaining an inert atmosphere are critical to prevent the oxidation and deactivation of the palladium catalyst.

-

The choice of solvent and temperature can significantly impact the reaction rate and yield, and may require optimization for specific substrates.

Medicinal Chemistry Applications

The this compound scaffold is a versatile starting point for the development of a range of therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.

Anticancer Agents and Kinase Inhibitors

A significant focus of quinoxaline chemistry has been in the field of oncology. Many quinoxaline derivatives have been found to exhibit potent anticancer activity, often through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are well-validated targets in cancer therapy. Overexpression or mutation of these receptor tyrosine kinases can lead to uncontrolled cell growth and tumor progression. Quinoxaline and structurally related quinazoline derivatives have been developed as potent inhibitors of these kinases.

Table 1: In Vitro Anticancer Activity of 6-Bromo-quinazoline-4(3H)-one Derivatives [4][5]

| Compound | R Group | MCF-7 IC₅₀ (µM) | SW480 IC₅₀ (µM) |

| 8a | -CH₂CH₂CH₃ | 15.85 ± 3.32 | 17.85 ± 0.92 |

| 8c | -CH₂-Ph | > 100 | > 100 |

| Erlotinib | (Reference) | 9.9 ± 0.14 | - |

| Cisplatin | (Reference) | 6.2 ± 0.21 | 8.5 ± 0.34 |

| Doxorubicin | (Reference) | 0.8 ± 0.03 | 1.2 ± 0.05 |